![molecular formula C14H15ClF3N3O3 B11535986 (3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)
(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE is a synthetic organic compound characterized by its complex structure and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE typically involves multiple steps, including the introduction of the chloro and trifluoromethyl groups, followed by the formation of the butanamide structure. Common synthetic routes may include:
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation: Formation of the butanamide structure through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often performed in anhydrous solvents under inert atmosphere to prevent side reactions.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11): A compound from the Aryl Halide Chemistry Informer Library, representative of drug-like molecules.
Uniqueness
(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE stands out due to its trifluoromethyl group, which imparts unique chemical stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H15ClF3N3O3 |
|---|---|
Molecular Weight |
365.73 g/mol |
IUPAC Name |
(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-methoxyacetyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C14H15ClF3N3O3/c1-8(20-21-13(23)7-24-2)5-12(22)19-11-6-9(14(16,17)18)3-4-10(11)15/h3-4,6H,5,7H2,1-2H3,(H,19,22)(H,21,23)/b20-8+ |
InChI Key |
GMLPJBBBWLJETE-DNTJNYDQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC)/CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Canonical SMILES |
CC(=NNC(=O)COC)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
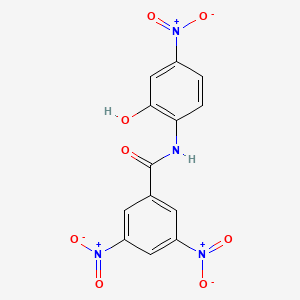
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
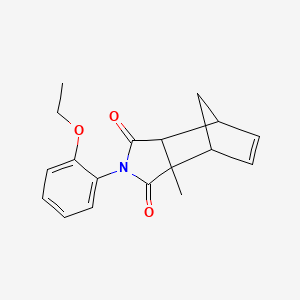
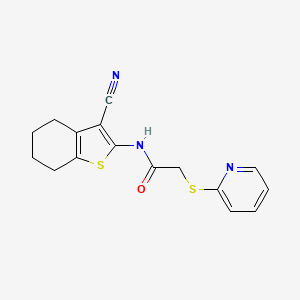
![2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11535927.png)
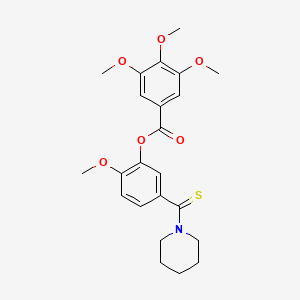
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol](/img/structure/B11535933.png)
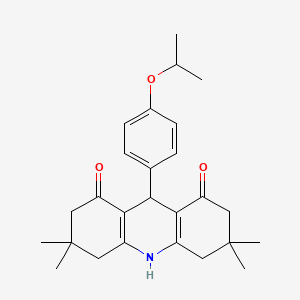
![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11535976.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B11535981.png)
